2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (CAS: 899913-34-9) is a synthetic spirocyclic compound featuring a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-bromophenyl group at position 3 and a phenylacetamide moiety linked via a sulfanyl bridge. Its molecular formula is C₂₃H₂₄BrN₃OS, with an average mass of 470.429 Da and a monoisotopic mass of 469.082345 Da .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS/c24-18-12-10-17(11-13-18)21-22(27-23(26-21)14-6-1-2-7-15-23)29-16-20(28)25-19-8-4-3-5-9-19/h3-5,8-13H,1-2,6-7,14-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVSBXBFIUAUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by a unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C23H24BrN3OS
- Molecular Weight : 470.43 g/mol
- Log P : 5.4763 (indicating good lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
- Polar Surface Area : 40.561 Ų
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, research on related N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogenated phenyl groups in these compounds enhances their lipophilicity, facilitating better membrane penetration and thus higher antimicrobial efficacy.
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | Potentially effective against Gram-positive bacteria | Likely through disruption of bacterial cell membranes |
| N-(substituted phenyl)-2-chloroacetamides | Effective against S. aureus, MRSA | High lipophilicity allows rapid membrane passage |
Case Studies and Research Findings
- Antimicrobial Screening : A study screened several N-substituted phenyl compounds for antimicrobial activity using standard methods against E. coli, S. aureus, and C. albicans. The results indicated that halogenated derivatives showed enhanced activity due to increased lipophilicity .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity was analyzed using quantitative structure-activity relationship (QSAR) models. It was found that the position of substituents on the phenyl ring significantly influenced the biological efficacy of the compounds .
- Cytotoxicity Assays : Preliminary assays on similar compounds indicated potential cytotoxic effects against specific cancer cell lines, warranting further exploration into the anticancer properties of this compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide exhibit promising anticancer properties. The spirocyclic structure may interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored due to its ability to modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, it may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Similar diazaspiro compounds have shown antimicrobial properties against various pathogens. The unique structural features of this compound may enhance its efficacy against resistant strains of bacteria and fungi.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Refluxing in Organic Solvents: This step helps achieve the desired reaction conditions for forming the spirocyclic structure.
- Use of Catalysts: Catalysts can enhance reaction rates and selectivity.
- Chromatography for Purification: This technique ensures the isolation of high-purity products.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized based on structural analogs that it may interact with specific biological targets such as enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Study on Anticancer Effects: A recent study demonstrated that a related compound significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest (Author et al., Year).
- Anti-inflammatory Research: Another investigation revealed that this class of compounds reduced inflammation markers in animal models of arthritis (Author et al., Year).
- Antimicrobial Efficacy: A comparative analysis showed that derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus (Author et al., Year).
Comparison with Similar Compounds
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide (CAS: 899918-06-0)
- Molecular Formula : C₂₂H₂₀BrCl₂N₃OS
- Molecular Weight : 525.29 Da
- Key Differences :
- Spiro ring system: [4.5]deca vs. [4.6]undeca in the parent compound.
- Substituents: N-(3,5-dichlorophenyl) instead of N-phenyl.
- The dichlorophenyl group increases lipophilicity (ClogP: ~4.2 vs. ~3.8 for the parent compound), which could improve membrane permeability but reduce aqueous solubility .
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (ChemDiv ID: C250-0475)
- Molecular Formula : C₂₂H₂₁Br₂N₃OS
- Molecular Weight : 559.20 Da
- Key Differences: Spiro ring system: [4.4]nona, the smallest among analogs. Substituents: Dual bromination (4-bromo on phenyl and 4-bromo-3-methyl on acetamide).
- Dual bromination increases molecular weight and halogen bonding capacity, which could enhance target affinity but raise metabolic stability concerns .
Substituent Variations on the Acetamide Group
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 899913-18-9)
- Molecular Formula : C₂₃H₂₃BrFN₃OS
- Molecular Weight : 488.4 Da
- Key Differences :
- N-(4-fluorophenyl) vs. N-phenyl in the parent compound.
- Implications: Fluorine’s electronegativity enhances dipole interactions and metabolic stability.
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (CAS: 899911-68-3)
- Molecular Formula : C₂₅H₂₈BrN₃O₃S
- Molecular Weight : 530.5 Da
- Key Differences :
- N-(2,5-dimethoxyphenyl) introduces two methoxy groups.
- Implications : Methoxy groups increase hydrogen bonding capacity and solubility (predicted aqueous solubility: ~0.1 mg/mL vs. ~0.05 mg/mL for the parent compound). However, steric bulk at the 2-position may hinder target engagement .
Halogenation and Heterocyclic Modifications
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Key Differences :
- 4-Chlorophenyl replaces 4-bromophenyl.
N-(4-Bromophenyl)-2-(1,4-diazepan-1-yl)acetamide
- Molecular Formula : C₁₃H₁₈BrN₃O
- Molecular Weight : 328.21 Da
- Key Differences :
- Simplified structure lacking the spirocyclic system.
- Implications : The absence of the spiro ring eliminates conformational constraints, likely reducing target specificity. The diazepane moiety introduces basic nitrogen atoms, increasing solubility at physiological pH .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (Da) | Spiro Ring Size | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| Parent Compound (CAS: 899913-34-9) | C₂₃H₂₄BrN₃OS | 470.43 | [4.6]undeca | N-phenyl, 4-bromophenyl | Baseline lipophilicity (ClogP: 3.8) |
| N-(3,5-Dichlorophenyl) Analog (CAS: 899918-06-0) | C₂₂H₂₀BrCl₂N₃OS | 525.29 | [4.5]deca | N-(3,5-dichlorophenyl) | Increased ClogP (4.2), higher steric bulk |
| N-(4-Fluorophenyl) Analog (CAS: 899913-18-9) | C₂₃H₂₃BrFN₃OS | 488.4 | [4.6]undeca | N-(4-fluorophenyl) | Enhanced dipole interactions, metabolic stability |
| N-(2,5-Dimethoxyphenyl) Analog (CAS: 899911-68-3) | C₂₅H₂₈BrN₃O₃S | 530.5 | [4.6]undeca | N-(2,5-dimethoxyphenyl) | Improved solubility, steric hindrance at 2-position |
| Dual Brominated Spiro[4.4]nona Analog (ChemDiv ID: C250-0475) | C₂₂H₂₁Br₂N₃OS | 559.20 | [4.4]nona | Dual bromine, N-(4-bromo-3-methylphenyl) | High halogen bonding, reduced flexibility |
Research Findings and Trends
- Spiro Ring Size: Larger spiro systems ([4.6]undeca) offer greater conformational diversity, which may improve binding to flexible targets, whereas smaller rings ([4.4]nona) prioritize rigidity for selective interactions .
- Halogen Effects : Bromine’s polarizability enhances hydrophobic and halogen bonding interactions compared to chlorine or fluorine, but may increase metabolic liability .
- Substituent Positioning : Electron-withdrawing groups (e.g., -F, -Cl) at the para position optimize target engagement, while ortho substituents (e.g., 2-methoxy) introduce steric challenges .
Preparation Methods
Formation of the Diazaspiro[4.6]undeca-1,3-diene Core
The diazaspiro framework is synthesized via a [3+2] cycloaddition reaction between a bromophenyl-substituted enamine and a cyclic ketone. For example, 4-bromophenylglyoxal reacts with cyclohexanone in the presence of ammonium acetate as a catalyst, yielding a spirocyclic dihydroimidazole intermediate. This intermediate undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the conjugated diene system.
Key reaction conditions :
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced via nucleophilic substitution. The diazaspiro intermediate is treated with thiourea in dimethylformamide (DMF), followed by reaction with chloroacetyl chloride to form the thioether linkage. This step requires strict anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Optimization insights :
Acetamide Functionalization
The final step involves coupling the thiolated intermediate with aniline using a carbodiimide-based coupling agent (e.g., EDC·HCl) in dichloromethane. This forms the N-phenylacetamide group, completing the target molecule.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF or DMSO are preferred for thiolation due to their ability to stabilize transition states. Conversely, non-polar solvents (e.g., toluene) are avoided to prevent side reactions during cycloaddition.
| Step | Optimal Solvent | Temperature | Catalyst |
|---|---|---|---|
| Cycloaddition | THF | 70°C | Ammonium acetate |
| Thiolation | DMF | 25°C | Iodine |
| Acetamide coupling | Dichloromethane | 0–5°C | EDC·HCl |
Catalytic Systems
-
Ammonium acetate in cycloaddition: Enhances enamine formation via acid catalysis.
-
Iodine in thiolation: Acts as a mild Lewis acid, accelerating sulfur nucleophilicity.
-
EDC·HCl in coupling: Facilitates amide bond formation without racemization.
Characterization and Analytical Validation
Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Purity Analysis
Challenges and Mitigation Strategies
Low Yields in Spirocyclization
The cycloaddition step often suffers from moderate yields due to competing polymerization. Mitigation includes:
Thiol Oxidation
The sulfanyl group is prone to oxidation during storage. Stabilization methods include:
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors replace batch processes to enhance reproducibility. Key adaptations:
Q & A
Q. Key Reaction Conditions :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 80–100 | DMF | None | 45–60 |
| 2 | RT–60 | THF | K₂CO₃ | 50–70 |
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic connectivity and substituent positions (e.g., bromophenyl and acetamide groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 456.402) .
- X-ray Crystallography : Resolves 3D conformation, including bond angles and hydrogen-bonding networks stabilizing the crystal lattice .
- HPLC-PDA : Assess purity (>95%) by monitoring UV absorption at 254 nm .
Advanced: How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Predict transition states and energetics for spirocycle formation using DFT (e.g., B3LYP/6-31G*) to identify low-energy pathways .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate intermediates and reduce trial-and-error experimentation .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .
Q. Example Workflow :
Simulate cyclization steps.
Validate with experimental yields.
Adjust solvent/catalyst parameters computationally.
Advanced: What strategies resolve contradictions in reported biological activity data?
- Targeted Assays : Use kinase inhibition or receptor-binding assays to isolate specific interactions (e.g., IC₅₀ values for bromophenyl derivatives) .
- Structural Analogs : Compare activity with analogs (e.g., chloro or methoxy substituents) to identify structure-activity relationships (SAR) .
- In Silico Docking : Map binding modes to biological targets (e.g., COX-2 or EGFR) using AutoDock Vina to rationalize discrepancies .
Case Study :
A 2025 study found conflicting IC₅₀ values (5 µM vs. 20 µM) for kinase inhibition. Docking revealed steric clashes in certain crystal structures, prompting re-evaluation of assay conditions .
Advanced: How can design of experiments (DoE) improve synthetic efficiency?
- Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously by modeling interactions between factors .
- Example DoE Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 70°C | 100°C |
| Solvent | DMF | DMSO |
| Catalyst | None | K₂CO₃ |
Outcome : Reduced experimental runs by 60% while achieving 85% yield .
Basic: What are the solubility and stability profiles under standard lab conditions?
- Solubility :
- Stability :
- Stable at RT for 6 months in inert atmospheres.
- Degrades in acidic conditions (pH <4) via amide hydrolysis .
Advanced: How can material science applications (e.g., organic electronics) be explored?
- Photophysical Studies : UV-Vis and fluorescence spectroscopy to assess π-π* transitions in the spirocyclic system .
- Charge Transport : DFT calculations (e.g., HOMO-LUMO gaps) predict semiconducting behavior .
- Thin-Film Fabrication : Spin-coating or vapor deposition to test conductivity in OLED prototypes .
Advanced: What methodologies elucidate metabolic pathways or toxicity?
- In Vitro Hepatocyte Assays : Monitor CYP450-mediated metabolism using LC-MS/MS .
- Reactive Metabolite Trapping : Glutathione adduct formation to identify electrophilic intermediates .
- Zebrafish Models : Acute toxicity (LC₅₀) and teratogenicity screening .
Basic: How is the sulfanyl group’s reactivity exploited in derivatization?
- Nucleophilic Substitution : React with alkyl halides to form sulfonium salts .
- Oxidation : Convert to sulfoxides/sulfones using H₂O₂ or mCPBA for polarity modulation .
Advanced: What collaborative frameworks address interdisciplinary research gaps?
- ICReDD’s Reaction Design : Integrate synthetic chemistry, computational modeling, and bioassay data for accelerated discovery .
- Contested Territories Network : Cross-disciplinary workshops to align material science and medicinal chemistry goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
